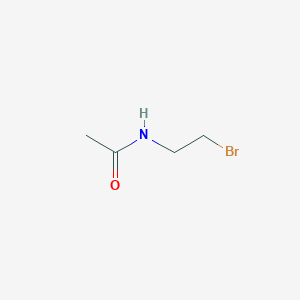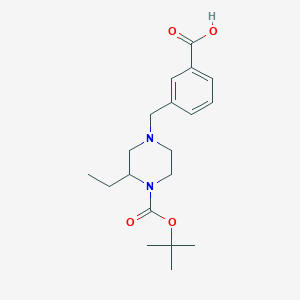
N-(2-bromoethyl)acetamide
Overview
Description
N-(2-bromoethyl)acetamide: is an organic compound with the molecular formula C4H8BrNO . It is a versatile chemical used in various scientific research fields due to its unique properties and reactivity. The compound is characterized by the presence of a bromoethyl group attached to an acetamide moiety, making it a valuable intermediate in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions: N-(2-bromoethyl)acetamide can be synthesized through the reaction of 2-bromoethanol with acetamide in the presence of a dehydrating agent such as phosphorus oxychloride . The reaction typically occurs under reflux conditions, leading to the formation of the desired product .
Industrial Production Methods: In an industrial setting, the production of this compound involves the large-scale reaction of 2-bromoethanol with acetamide using a continuous flow reactor. This method ensures high yield and purity of the product, making it suitable for various applications .
Chemical Reactions Analysis
Types of Reactions: N-(2-bromoethyl)acetamide undergoes several types of chemical reactions, including:
Nucleophilic substitution: The bromine atom in the bromoethyl group can be replaced by various nucleophiles, leading to the formation of different derivatives.
Oxidation: The compound can be oxidized to form corresponding .
Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group, resulting in N-ethylacetamide .
Common Reagents and Conditions:
Nucleophilic substitution: Common reagents include , , and . The reactions are typically carried out in polar aprotic solvents such as (DMSO) or .
Oxidation: Reagents like or are used under acidic conditions.
Major Products Formed:
N-(2-azidoethyl)acetamide: from nucleophilic substitution with sodium azide.
N-(2-thiocyanatoethyl)acetamide: from nucleophilic substitution with potassium thiocyanate.
N-ethylacetamide: from reduction reactions.
Scientific Research Applications
N-(2-bromoethyl)acetamide has diverse applications in scientific research, including:
Mechanism of Action
The mechanism of action of N-(2-bromoethyl)acetamide involves the alkylation of nucleophilic sites in target molecules. The bromoethyl group acts as an electrophile, reacting with nucleophiles such as amines, thiols, and hydroxyl groups. This alkylation process can modify the structure and function of biomolecules, making it useful in various biochemical studies .
Comparison with Similar Compounds
- N-(2-chloroethyl)acetamide
- N-(2-iodoethyl)acetamide
- N-(2-fluoroethyl)acetamide
Comparison: N-(2-bromoethyl)acetamide is unique due to the presence of the bromine atom, which imparts distinct reactivity compared to its chloro, iodo, and fluoro counterparts. The bromine atom is more reactive in nucleophilic substitution reactions, making this compound a preferred choice in synthetic applications where high reactivity is desired .
Properties
IUPAC Name |
N-(2-bromoethyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8BrNO/c1-4(7)6-3-2-5/h2-3H2,1H3,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZDFCDZLUWMAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NCCBr | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8BrNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.02 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![Methyl 2-[(3-butylpiperazin-1-yl)methyl]benzoate](/img/structure/B3185337.png)













